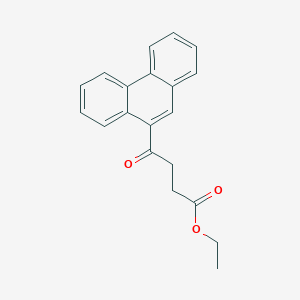

Ethyl 4-oxo-4-(9-phenanthryl)butyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-4-phenanthren-9-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-2-23-20(22)12-11-19(21)18-13-14-7-3-4-8-15(14)16-9-5-6-10-17(16)18/h3-10,13H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVIQXSWKWKKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645606 | |

| Record name | Ethyl 4-oxo-4-(phenanthren-9-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-85-7 | |

| Record name | Ethyl γ-oxo-9-phenanthrenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4-(phenanthren-9-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Friedel Crafts Acylation of Phenanthrene:

This classic electrophilic aromatic substitution reaction is a cornerstone for the synthesis of aromatic ketones. In the context of producing Ethyl 4-oxo-4-(9-phenanthryl)butyrate, this typically involves a two-step process:

Step 1: Acylation of Phenanthrene (B1679779) with Succinic Anhydride (B1165640): Phenanthrene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to yield 4-oxo-4-(phenanthryl)butanoic acid isomers. The regioselectivity of this step is highly dependent on the reaction conditions, including the solvent and temperature. Research on the Friedel-Crafts acetylation of phenanthrene has shown that substitution at the 9-position is significant, particularly in solvents like ethylene (B1197577) dichloride. rsc.org While direct data for succinoylation is less prevalent, similar principles of kinetic and thermodynamic control apply, with the 9- and 3-positions being the most reactive sites. rsc.orgresearchgate.net The formation of the 9-substituted product is often favored under kinetically controlled conditions. researchgate.net However, a mixture of isomers is common, necessitating purification. rsc.orgbeilstein-journals.org

Step 2: Esterification: The resulting 4-oxo-4-(9-phenanthryl)butanoic acid is then esterified to the corresponding ethyl ester. This is typically achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid.

A variation of this method involves the direct acylation of phenanthrene with ethyl 4-chloro-4-oxobutanoate, which could theoretically provide the target molecule in a single step. However, this approach can be complicated by the reactivity of the acyl chloride.

Data on Friedel-Crafts Acylation of Phenanthrene (Acetylation as a Model) rsc.org

| Solvent | Major Isomer | Yield of Major Isomer (%) | Other Isomers Formed |

| Ethylene Dichloride | 9-acetylphenanthrene | 54 | 1-, 2-, 3-, 4-acetylphenanthrene |

| Nitrobenzene | 3-acetylphenanthrene | 65 | 1-, 2-, 4-, 9-acetylphenanthrene |

| Nitromethane | 3-acetylphenanthrene | 64 | 1-, 2-, 4-, 9-acetylphenanthrene |

| Carbon Disulphide | 3-acetylphenanthrene | 39-50 | 1-, 2-, 4-, 9-acetylphenanthrene |

| Chloroform | Equal amounts of 3- and 9-acetylphenanthrene | 37 (each) | 1-, 2-, 4-acetylphenanthrene |

Grignard Reagent Based Synthesis:

Modern Continuous Flow Chemistry Applications in Synthesis

The application of continuous flow chemistry to the synthesis of this compound and its analogues represents a significant advancement over traditional batch processing. While specific literature on the continuous flow synthesis of this exact compound is limited, the principles and benefits observed in the synthesis of other aromatic ketones are directly applicable. researchgate.netresearchgate.netzenodo.org

Continuous flow systems offer several advantages, including enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for straightforward scalability. beilstein-journals.orgnih.govnih.gov For reactions like Friedel-Crafts acylation, which are often highly exothermic, flow reactors provide superior temperature management, minimizing the formation of side products. beilstein-journals.org

In the context of the synthetic routes to this compound:

Continuous Flow Friedel-Crafts Acylation: Heterogeneous catalysts, such as zeolites or supported Lewis acids, can be packed into a column reactor. mdpi.com A solution of phenanthrene and the acylating agent can then be continuously passed through the heated catalyst bed, allowing for a controlled reaction and easy separation of the product from the catalyst. This approach avoids the large stoichiometric amounts of Lewis acids and the associated aqueous work-up required in batch processes, contributing to a more sustainable process. beilstein-journals.org

Continuous Flow Grignard Reactions: The formation and subsequent reaction of Grignard reagents can also be performed in a continuous flow setup. zenodo.org This can be particularly advantageous for managing the exothermic nature of Grignard reagent formation and for handling these moisture-sensitive intermediates in a closed system. nih.gov The in-line reaction of the Grignard reagent with the electrophile minimizes the potential for degradation of the organometallic species.

The development of multi-step continuous flow systems allows for the telescoping of reaction sequences, where the output of one reactor is directly fed into the next. zenodo.org This eliminates the need for isolation and purification of intermediates, significantly reducing reaction times and waste generation.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Sustainability

A comparative analysis of the primary synthetic methodologies for this compound reveals a trade-off between classical approaches and modern techniques, particularly in terms of efficiency, selectivity, and environmental impact.

| Parameter | Friedel-Crafts Acylation (Batch) | Grignard Synthesis (Batch) | Continuous Flow Synthesis |

| Synthetic Efficiency | Moderate to good yields, but often requires a two-step process (acylation and esterification). Purification to isolate the desired isomer can lower the overall yield. | Generally higher yields due to the direct and regioselective nature of the C-C bond formation. | Can offer higher throughput and improved yields due to better process control and reduced side reactions. beilstein-journals.org |

| Selectivity | Regioselectivity can be challenging to control, often leading to a mixture of isomers (e.g., substitution at the 1, 2, 3, 4, and 9 positions of phenanthrene). rsc.org | Highly regioselective, as the position of the Grignard reagent formation dictates the site of acylation. | Can enhance selectivity through precise control of reaction parameters like temperature, pressure, and residence time. |

| Sustainability | Traditionally relies on stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃), generating significant amounts of acidic waste. beilstein-journals.orgnih.gov Often uses halogenated solvents. rsc.org | Requires anhydrous conditions and the use of ether solvents. Magnesium metal is a key reagent. | Offers significant improvements in sustainability by enabling the use of heterogeneous catalysts, reducing solvent usage, and minimizing waste through telescoped reactions. beilstein-journals.orgrsc.org |

Sustainability Metrics:

Several metrics are used to quantify the "greenness" of a chemical process. mdpi.comnih.govresearchgate.netresearchgate.net

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The Grignard synthesis, in its ideal form, can have a higher atom economy than the two-step Friedel-Crafts route which involves the loss of water during esterification.

E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, calculates the ratio of the mass of waste produced to the mass of the desired product. Traditional Friedel-Crafts acylations often have a high E-factor due to the use of stoichiometric catalysts and extensive work-up procedures. beilstein-journals.org Continuous flow processes with recyclable heterogeneous catalysts can significantly lower the E-factor.

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. Continuous flow synthesis, with its potential for solvent recycling and reduced work-up, generally leads to a lower PMI compared to batch processes.

Mechanistic Investigations of Reactions Involving Ethyl 4 Oxo 4 9 Phenanthryl Butyrate

Elucidation of Reaction Pathways for Key Transformations

The formation of ethyl 4-oxo-4-(9-phenanthryl)butyrate itself represents a key transformation, with the Haworth synthesis being a prominent and versatile method for the construction of the phenanthrene (B1679779) nucleus. spcmc.ac.innowgonggirlscollege.co.incsjmu.ac.in This multi-step process offers a clear illustration of fundamental organic reaction mechanisms.

The synthesis typically commences with the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride (B1165640), a classic example of electrophilic aromatic substitution. spcmc.ac.inpharmaguideline.com The reaction is catalyzed by a Lewis acid, such as aluminum chloride, which activates the succinic anhydride to generate a highly electrophilic acylium ion. This electrophile then attacks the electron-rich naphthalene ring, preferentially at the α-position due to the greater stability of the resulting carbocation intermediate. This step is followed by a Clemmensen reduction of the resulting keto acid, converting the ketone to a methylene (B1212753) group using amalgamated zinc and hydrochloric acid.

Subsequently, an intramolecular Friedel-Crafts acylation, or ring-closing reaction, is induced by treating the product with a strong acid like concentrated sulfuric acid. pharmaguideline.com This step forms a new six-membered ring, leading to a tetralone derivative. The final stage of forming the phenanthrene skeleton involves aromatization, often achieved through dehydrogenation using a catalyst such as selenium or palladium. pharmaguideline.com The resulting phenanthrene carboxylic acid can then be converted to the target molecule through standard esterification procedures.

Another significant transformation involving this compound is its potential for intramolecular cyclization, such as the Bradsher reaction. synarchive.com This acid-catalyzed reaction involves the intramolecular electrophilic attack of the ketone's carbonyl carbon onto the phenanthrene ring, leading to the formation of a new fused ring system. The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by attack from the aromatic ring and subsequent dehydration to yield the cyclized product.

Furthermore, the phenanthrene moiety can undergo various electrophilic substitution reactions, such as nitration and bromination. numberanalytics.com The regioselectivity of these reactions is dictated by the electronic properties of the phenanthrene ring system, with substitution typically favored at the 9- and 10-positions. slideshare.net

Kinetic Studies and Transition State Analysis in Catalyzed Processes

The kinetics of the Friedel-Crafts acylation, a key step in the synthesis of the phenanthrene framework, have been a subject of considerable study. The reaction rate is influenced by several factors, including the nature of the substrate, the acylating agent, the Lewis acid catalyst, and the solvent. rsc.org For the acylation of phenanthrene, competitive acetylation studies have provided insights into the relative reactivities of its different positions. rsc.org These studies reveal that the 9-position is highly reactive, which is consistent with it being a common site for electrophilic attack. rsc.org

The reversibility of the Friedel-Crafts acylation of phenanthrene has also been investigated, indicating that under certain conditions, acyl groups can migrate between different positions on the aromatic ring. researchgate.net This suggests a dynamic process involving the formation and dissociation of σ-complex intermediates. The relative energies of these intermediates and the transition states connecting them determine the product distribution under kinetic versus thermodynamic control. researchgate.net

While specific kinetic data for reactions involving this compound are not extensively documented in publicly available literature, the principles governing the reactions of the phenanthrene core provide a strong basis for understanding its reactivity. For instance, the rate of intramolecular cyclization would be dependent on the conformational flexibility of the butyrate (B1204436) chain and the activation energy required for the electrophilic attack on the phenanthrene ring.

Stereochemical Aspects of Reaction Mechanisms, Including Diastereoselectivity and Enantioselectivity

The stereochemistry of reactions involving this compound becomes particularly relevant in transformations that introduce new chiral centers. A prime example is the reduction of the ketone group in the butyrate side chain. The reduction of the prochiral ketone can lead to the formation of a chiral secondary alcohol.

The use of chiral reducing agents or catalysts can induce enantioselectivity in this reduction, leading to a preponderance of one enantiomer over the other. The mechanism of such asymmetric reductions often involves the formation of a diastereomeric transition state between the substrate and the chiral reagent. The steric and electronic interactions within this transition state dictate the facial selectivity of the hydride attack on the carbonyl carbon, thereby determining the stereochemical outcome.

Computational Chemistry and Quantum Mechanical Modeling of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the reactivity of polycyclic aromatic hydrocarbons like phenanthrene. nih.govresearchgate.netkoreascience.kr DFT calculations can provide valuable insights into the electronic structure, reaction energetics, and transition state geometries of molecules.

For phenanthrene, computational studies have been employed to predict the regioselectivity of electrophilic substitution reactions. researchgate.net These studies often analyze the relative stabilities of the σ-complex intermediates formed upon attack at different positions of the phenanthrene ring. The calculated energy barriers for the formation of these intermediates can be correlated with the experimentally observed product distributions.

Furthermore, DFT calculations have been used to study the mechanism of reactions such as the formation of phenanthrene from the reaction of a phenyl radical with phenylacetylene, providing detailed information about the reaction pathways and intermediates. nih.gov While specific computational studies on this compound are scarce, the methodologies applied to the phenanthrene core can be extended to this more complex molecule.

Chemical Transformations and Reactivity Profiles of Ethyl 4 Oxo 4 9 Phenanthryl Butyrate

Reactivity of the Ketone Moiety

The ketone group, specifically a γ-ketoester, is a versatile functional group that can undergo a variety of chemical transformations. The large, sterically demanding phenanthryl group can be expected to influence the accessibility of the carbonyl carbon to nucleophiles.

Stereoselective Reduction Strategies of the Carbonyl Group

The reduction of the prochiral ketone in Ethyl 4-oxo-4-(9-phenanthryl)butyrate to a secondary alcohol introduces a new chiral center. Achieving high stereoselectivity in this transformation is a common objective in organic synthesis. Various asymmetric reduction methods can be employed, often utilizing chiral catalysts or reagents.

Common strategies include catalytic asymmetric hydrogenation and the use of chiral reducing agents. For instance, Noyori-type asymmetric hydrogenation, employing ruthenium catalysts with chiral phosphine (B1218219) ligands like BINAP, is a powerful method for the enantioselective reduction of ketones. youtube.com Similarly, the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source, is highly effective for the asymmetric reduction of various ketones. youtube.com

Enzymatic reductions, utilizing ketoreductases (KREDs), offer a green and highly selective alternative. youtube.com These enzymes can operate under mild conditions and often provide excellent enantiomeric excesses. nih.govresearchgate.net

Table 1: Plausible Stereoselective Reduction Methods for the Carbonyl Group

| Method | Catalyst/Reagent | Stoichiometric Reductant | Expected Outcome |

| Asymmetric Hydrogenation | Ru(II)-BINAP complex | H₂ | High enantioselectivity for one alcohol enantiomer. |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | High enantioselectivity, predictable stereochemistry based on catalyst chirality. youtube.com |

| Enzymatic Reduction | Ketoreductase (KRED) | Isopropanol or Glucose | High enantioselectivity, environmentally benign conditions. nih.govresearchgate.net |

Note: The specific stereochemical outcome would depend on the chirality of the catalyst or enzyme used.

Nucleophilic Addition Reactions and Condensation Processes

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by various nucleophiles. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

The Mannich reaction is a three-component condensation involving the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgthermofisher.com This reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgthermofisher.com These products are valuable synthetic intermediates. thermofisher.com

The Reformatsky reaction involves the reaction of the ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgnumberanalytics.com The organozinc reagent, or Reformatsky enolate, is less reactive than Grignard reagents or lithium enolates, which prevents side reactions with the ester functionality. wikipedia.org

Table 2: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction | Reagents | Product Type |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | β-Amino-ketone (Mannich Base) wikipedia.orgthermofisher.com |

| Reformatsky Reaction | Ethyl bromoacetate, Zinc | β-Hydroxy-ester wikipedia.orgnumberanalytics.com |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Alkene |

Enolate Chemistry and Alpha-Functionalization

The protons on the carbon atom alpha to the ketone (the α-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position.

Alpha-halogenation can be achieved by treating the ketone with a halogen (e.g., Br₂) under acidic or basic conditions. wikipedia.orglibretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monohalogenation. wikipedia.orglibretexts.org In contrast, basic conditions favor the formation of the enolate, and subsequent halogenations are often faster, potentially leading to polyhalogenation. wikipedia.org The resulting α-halo ketones are versatile intermediates for further synthetic transformations. libretexts.orgmissouri.edu

Alpha-alkylation involves the reaction of the enolate with an alkyl halide. youtube.comyoutube.com The choice of base and reaction conditions is crucial to control the regioselectivity (in cases of unsymmetrical ketones) and to avoid side reactions like O-alkylation or multiple alkylations. youtube.comnih.gov Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to generate the kinetic enolate. youtube.com

Table 3: Alpha-Functionalization Reactions via Enolate Chemistry

| Reaction | Reagents | Product Type |

| Alpha-Halogenation (Acidic) | Br₂, Acetic Acid | α-Bromo-ketone wikipedia.orglibretexts.org |

| Alpha-Halogenation (Basic) | Br₂, NaOH | α-Bromo-ketone (potential for polybromination) wikipedia.org |

| Alpha-Alkylation | 1. LDA, THF, -78 °C; 2. Methyl Iodide | α-Methyl-ketone youtube.comyoutube.com |

Transformations Involving the Ester Functionality

The ethyl ester group in this compound can also undergo a range of chemical transformations, primarily involving nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions under Varied Conditions

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process, and the equilibrium can be shifted by using a large excess of the desired alcohol or by removing the alcohol byproduct.

Table 4: Hydrolysis and Transesterification Conditions

| Reaction | Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (cat.), H₂O, heat | 4-Oxo-4-(9-phenanthryl)butanoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H₂O/EtOH, heat; 2. H₃O⁺ | 4-Oxo-4-(9-phenanthryl)butanoic acid |

| Transesterification | Methanol, HCl (cat.), heat | Mthis compound |

Reductions to Alcohols and Subsequent Oxidative Transformations

The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. This reduction would also reduce the ketone moiety to a secondary alcohol, resulting in a diol.

A more controlled reduction of the ester to an aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures. youtube.commasterorganicchemistry.comcommonorganicchemistry.com This reagent can selectively reduce the ester to an aldehyde without affecting the ketone if the reaction conditions are carefully controlled. organic-chemistry.org

The primary alcohol resulting from the complete reduction of the ester can be selectively oxidized back to an aldehyde or a carboxylic acid using a variety of modern oxidative reagents. The choice of oxidant will determine the final oxidation state.

Table 5: Reduction of the Ester and Subsequent Oxidation

| Transformation | Reagents | Product |

| Reduction to Primary Alcohol | LiAlH₄, THF | 4-(9-Phenanthryl)butane-1,4-diol |

| Partial Reduction to Aldehyde | DIBAL-H, Toluene, -78 °C | 4-Oxo-4-(9-phenanthryl)butanal youtube.commasterorganicchemistry.comcommonorganicchemistry.com |

| Oxidation of Primary Alcohol to Aldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 4-Hydroxy-4-(9-phenanthryl)butanal |

| Oxidation of Primary Alcohol to Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | 4-Hydroxy-4-(9-phenanthryl)butanoic acid |

Amidation and Other Carboxyl Group Derivatizations

The ethyl ester functional group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. The reactivity of this ester is analogous to that of other aliphatic esters and is centered around nucleophilic acyl substitution.

Amidation: The most direct derivatization is the conversion of the ester to an amide through aminolysis. This typically involves heating the ester with a primary or secondary amine. The reaction can be catalyzed by the amine itself or by the addition of a Lewis acid. The general scheme involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol (B145695).

Another common route to amides involves a two-step process. First, the ethyl ester is saponified (hydrolyzed) under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) to yield the corresponding carboxylate salt. Subsequent acidification produces the free carboxylic acid, 4-oxo-4-(9-phenanthryl)butanoic acid. This carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the amide bond under mild conditions.

Other Derivatizations: Beyond amidation, the carboxyl group can be transformed into other functional derivatives.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl or aryl group, yielding a new ester.

Reduction: The ester can be reduced to the corresponding primary alcohol, 4-hydroxy-1-(9-phenanthryl)butan-1-one, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this reagent will also reduce the ketone functionality. More selective reagents may be required to target only the ester.

Grignard Reaction: The ester can react with two equivalents of a Grignard reagent (R-MgX) to produce a tertiary alcohol, where two identical R groups are added to the carbonyl carbon. uomustansiriyah.edu.iq This reaction is generally faster with ketones, so careful control of conditions would be necessary to achieve selective reaction at the ester. uomustansiriyah.edu.iq

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Aminolysis | RNH₂, heat | N-substituted amide |

| Hydrolysis & Amide Coupling | 1. NaOH, H₂O/EtOH, heat 2. H₃O⁺ 3. RNH₂, DCC or EDC | N-substituted amide |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst | New ester |

| Reduction | LiAlH₄, THF | Diol (reduction of both ketone and ester) |

Reactivity of the Phenanthryl Aromatic System

The phenanthrene (B1679779) moiety is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings. numberanalytics.com Its reactivity is distinct from that of benzene, being generally more susceptible to electrophilic attack, oxidation, and reduction due to a lower net loss in stabilization energy during reactions. libretexts.org

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like phenanthrene. numberanalytics.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (a Wheland intermediate or σ-complex), followed by deprotonation to restore aromaticity. numberanalytics.commasterorganicchemistry.com

For an unsubstituted phenanthrene ring, there are five unique positions for substitution (1, 2, 3, 4, and 9). The positions are not equally reactive; electrophilic attack generally favors the 9- and 10-positions, followed by the 1- and 8-positions. This preference is due to the greater stability of the carbocation intermediate formed, which can better delocalize the positive charge while retaining a naphthalene-like or benzene-like substructure within the ion.

| Reaction | Typical Reagents | Predicted Major Products (Positions of Substitution) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at positions distant from the deactivating group (e.g., 2, 7) | Electronic deactivation by 9-acyl group, steric hindrance at peri-position (8) and adjacent position (10). |

| Bromination | Br₂, FeBr₃ | Substitution at positions distant from the deactivating group (e.g., 2, 7) | Similar to nitration, balancing electronic deactivation and steric factors. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally difficult due to strong deactivation of the ring by the existing acyl group. | The Lewis acid catalyst (AlCl₃) complexes strongly with the ketone, further deactivating the ring system. |

The phenanthrene core is more readily oxidized and reduced than benzene. uomustansiriyah.edu.iq The 9,10-bond of phenanthrene has significant double-bond character, making it a focal point for certain reactions. libretexts.org

Oxidation: The phenanthrene ring can be oxidized under various conditions. A common transformation is the oxidation of the 9,10-positions to form phenanthrene-9,10-quinone. This can be achieved using oxidizing agents like chromic acid. Further oxidation under harsh conditions can lead to cleavage of the central ring, yielding 2,2'-diphenic acid. nih.gov In the context of this compound, the 9-position is blocked by the butyrate (B1204436) chain, so oxidation would likely target the 10-position if a quinone-like structure were to form, or other positions on the terminal rings. Laccase-mediator systems have also been shown to oxidize phenanthrene, producing phenanthrene-9,10-quinone and diphenic acid as major products. nih.gov

Reduction: Catalytic hydrogenation of phenanthrene can lead to a variety of products depending on the catalyst and conditions. Mild reduction often selectively hydrogenates the 9,10-bond to give 9,10-dihydrophenanthrene. More forcing conditions can lead to the reduction of one or both of the outer rings, eventually yielding perhydrophenanthrene. For the title compound, the ketone functionality would also be susceptible to reduction, for example by catalytic hydrogenation or hydride reagents.

Intramolecular Cyclization Reactions and Polycyclic Annulation

The structure of this compound, with a flexible keto-ester chain attached to a large aromatic system, provides opportunities for intramolecular reactions to form new ring systems.

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones via the 4π-electrocyclic ring closure of a divinyl ketone, typically promoted by a Lewis or protic acid. wikipedia.orgorganicreactions.org The key intermediate in this reaction is a pentadienyl cation. wikipedia.org

To undergo a Nazarov-type cyclization, this compound would first need to be converted into a suitable divinyl ketone precursor. This could be achieved, for example, by an aldol (B89426) condensation of the ketone with an aromatic aldehyde to introduce an α,β-unsaturation, followed by introduction of a second double bond.

Alternatively, a more direct pathway could involve the α,β-dehydrogenation of the butyrate chain to form an unsaturated keto-ester, ethyl 4-oxo-4-(9-phenanthryl)but-2-enoate. While not a classic divinyl ketone, this substrate contains a vinyl ketone fragment where the phenanthryl group acts as one of the "vinyl" components. Acid-catalyzed activation of the ketone could generate a delocalized cation. This cation would then undergo a conrotatory 4π electrocyclization to form an oxyallyl cation intermediate, which upon proton loss would yield a new five-membered ring fused to the phenanthrene core. wikipedia.org The efficiency and viability of such a cyclization would depend on the stability of the pentadienyl cation intermediate and the steric constraints of the system. nih.gov

The formation of additional fused rings (annulation) or spirocyclic systems is another potential intramolecular transformation.

Fused Ring Systems: An intramolecular Friedel-Crafts-type reaction is a plausible pathway to a fused ring system. This would typically involve the conversion of the ethyl ester to a more reactive acyl chloride. In the presence of a Lewis acid like AlCl₃, the acyl chloride could acylate an available position on the phenanthrene ring. The most likely position for such an attack would be the adjacent C-10 position, which would lead to the formation of a new six-membered ring fused to the phenanthrene core. Steric factors and the electronic deactivation of the ring would be significant hurdles to overcome.

Spirocyclic Systems: The formation of a spirocycle would involve the butyrate chain attacking a carbon atom on the phenanthrene ring that is already part of a ring junction, or a reaction that forms a new ring attached at a single carbon atom. While less common for this type of substrate, specific reaction pathways could potentially be designed. For instance, functionalization of the butyrate chain to contain a leaving group could allow for an intramolecular alkylation at a nucleophilic site on the phenanthrene ring, although this is less favorable than acylation. More complex, multi-step sequences are generally required for the synthesis of spirocyclic compounds from such precursors. chemrxiv.org

Table of Mentioned Compounds

| Chemical Name | Functional Groups |

| This compound | Ester, Ketone, Polycyclic Aromatic Hydrocarbon |

| 4-oxo-4-(9-phenanthryl)butanoic acid | Carboxylic Acid, Ketone, PAH |

| 4-hydroxy-1-(9-phenanthryl)butan-1-one | Alcohol, Ketone, PAH |

| Phenanthrene-9,10-quinone | Diketone, PAH |

| 2,2'-diphenic acid | Dicarboxylic Acid, Biphenyl |

| 9,10-dihydrophenanthrene | Dihydro-PAH |

| Ethyl 4-oxo-4-(9-phenanthryl)but-2-enoate | Ester, Enone, PAH |

| Dicyclohexylcarbodiimide (DCC) | Carbodiimide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide |

| Lithium aluminum hydride (LiAlH₄) | Hydride Reducing Agent |

| Sodium hydroxide | Base |

| Potassium hydroxide | Base |

| Aluminum trichloride (B1173362) (AlCl₃) | Lewis Acid |

Derivatization Studies for Structure-Reactivity Relationship Investigations

Systematic derivatization allows for a comprehensive analysis of how changes in the molecular architecture impact the compound's properties. Key areas of modification include the phenanthrene ring, the keto-butyrate side chain, and the ethyl ester group.

The phenanthrene group, for instance, presents a large, aromatic surface that can influence intermolecular interactions. Studies on related phenanthrene-based compounds have shown that the introduction of various functional groups onto this ring system can significantly alter biological outcomes, such as cytotoxic activity against tumor cell lines. While specific derivatization of the phenanthrene ring of this compound is a logical step, detailed studies remain a subject of ongoing research.

Modifications to the keto-butyrate side chain offer another avenue for exploring structure-reactivity relationships. The ketone and ester functionalities are reactive handles for a variety of chemical transformations. For example, the reduction of the keto group to a hydroxyl group would introduce a new chiral center and alter the molecule's polarity and hydrogen bonding capabilities. Similarly, substitution reactions at the ester group could yield a library of amides or other esters, each with a unique reactivity profile.

The following table outlines potential derivatization pathways and the expected impact on the molecule's properties, based on general principles of organic chemistry and findings from related compound classes.

| Parent Compound | Derivative | Modification | Potential Impact on Reactivity/Properties |

| This compound | 4-Hydroxy-4-(9-phenanthryl)butyrate esters | Reduction of the ketone to a secondary alcohol | Increased polarity, potential for new chiral centers, altered biological interactions |

| This compound | 4-Oxo-4-(9-phenanthryl)butanamides | Conversion of the ethyl ester to various amides | Altered solubility, hydrogen bonding capabilities, and metabolic stability |

| This compound | Substituted phenanthryl derivatives | Introduction of functional groups on the phenanthrene ring | Modified lipophilicity, electronic properties, and steric hindrance, potentially affecting biological target interactions |

Research into analogous compounds provides a framework for predicting the outcomes of such derivatization. For instance, studies on other keto-esters have demonstrated that converting the ester to an amide can enhance metabolic stability, a desirable trait in medicinal chemistry. Furthermore, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring of similar compounds has been shown to tune their electronic properties and, consequently, their reactivity in various chemical reactions.

While comprehensive, data-rich studies specifically detailing the structure-reactivity relationships of a wide array of this compound derivatives are still emerging in the scientific literature, the foundational knowledge of organic chemistry and parallel studies on related structures strongly suggest that such derivatization is a promising strategy for developing novel compounds with tailored chemical and biological profiles. The insights gained from these investigations are crucial for the rational design of new molecules with potential applications in materials science and medicinal chemistry.

Applications As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Polycyclic and Heterocyclic Frameworks

The phenanthrene (B1679779) unit of Ethyl 4-oxo-4-(9-phenanthryl)butyrate serves as a pre-existing tricyclic system that can be elaborated into more complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic structures. The butyrate (B1204436) chain is instrumental in this process, often acting as a tether to facilitate intramolecular cyclization reactions.

One of the primary strategies involves an intramolecular Friedel-Crafts acylation or a related cyclization reaction. Under the influence of a strong acid catalyst, the carbonyl group of the ketoester can be induced to attack an electron-rich position on the phenanthrene ring, leading to the formation of a new six-membered ring. Subsequent reduction and aromatization steps can then generate a more extended polycyclic aromatic system. The specific regioselectivity of this cyclization is dependent on the reaction conditions and the electronic properties of the phenanthrene nucleus.

Furthermore, the keto and ester functionalities can be modified to introduce heteroatoms, thereby enabling the synthesis of complex heterocyclic frameworks. For instance, the ketone can be reacted with hydrazine (B178648) derivatives to form pyrazoles or with hydroxylamine (B1172632) to yield isoxazoles. The ester group can be converted into an amide, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. These transformations open up avenues for the creation of novel molecular structures with potential applications in medicinal chemistry and materials science.

| Reaction Type | Reagents and Conditions | Resulting Framework | Potential Application |

| Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid (PPA), heat | Expanded Polycyclic Aromatic Hydrocarbon | Organic electronics |

| Pictet-Spengler Reaction | Tryptamine, acid catalyst | β-carboline fused to phenanthrene | Pharmaceutical intermediates |

| Paal-Knorr Pyrrole Synthesis | Primary amine, acid catalyst | Phenanthryl-substituted pyrrole | Functional polymers |

| Gewald Aminothiophene Synthesis | Sulfur, morpholine, cyanoacetamide | Thiophene fused to phenanthrene | Organic semiconductors |

Role in the Construction of Architecturally Complex Molecular Scaffolds

The development of novel molecular scaffolds with intricate three-dimensional architectures is a key objective in modern organic synthesis, with implications for drug discovery and materials science. This compound can be employed in cascade or multicomponent reactions to construct such complex scaffolds in an efficient manner.

The presence of multiple reactive sites allows for sequential bond-forming events from a single starting material. For example, the ketone can undergo an aldol (B89426) condensation with another carbonyl-containing molecule, followed by an intramolecular cyclization involving the phenanthrene ring. This approach can lead to the rapid assembly of rigid, polycyclic systems with well-defined spatial arrangements of functional groups.

Moreover, the phenanthrene nucleus can act as a rigid core around which a more complex, three-dimensional structure is built. The butyrate chain can be extended and functionalized to introduce chiral centers and additional rings, leading to the formation of architecturally complex molecules that are difficult to access through other synthetic routes.

Utilization in the Preparation of Precursors for Functional Materials Research

The photophysical and electronic properties of the phenanthrene ring system make it an attractive component for functional organic materials, including those used in molecular electronics and organic light-emitting diodes (OLEDs). This compound serves as a valuable starting material for the synthesis of precursors for these advanced materials.

For applications in molecular electronics, the phenanthrene core can be incorporated into larger conjugated systems to modulate the electronic properties of the resulting material. The butyrate side chain can be chemically modified to introduce solubilizing groups, which are crucial for the solution-based processing of organic semiconductors. Furthermore, the keto and ester groups can be transformed into other functional moieties that facilitate self-assembly and improve charge transport in thin films.

In the context of OLEDs, phenanthrene derivatives are known to be effective blue-emitting materials. This compound can be converted into luminescent phenanthrene-containing molecules through a variety of synthetic transformations. For example, the ketoester can be used as a handle to attach charge-transporting groups or to build more extended conjugated systems that tune the emission wavelength and improve the quantum efficiency of the resulting OLED device.

| Functional Material Application | Synthetic Strategy from this compound | Key Molecular Feature |

| Organic Field-Effect Transistors (OFETs) | Elaboration of the phenanthrene core into a larger PAH; functionalization of the side chain for solubility. | Extended π-conjugation for efficient charge transport. |

| Organic Light-Emitting Diodes (OLEDs) | Conversion to a luminescent phenanthrene derivative with charge-transporting moieties. | High fluorescence quantum yield and good thermal stability. |

| Molecular Wires | Polymerization of functionalized phenanthrene monomers derived from the starting material. | π-stacked phenanthrene units for charge conduction. |

Contribution to Stereoselective Synthesis of Advanced Intermediates

The introduction of chirality is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The ketone functionality in this compound provides a handle for stereoselective transformations to create chiral intermediates.

The asymmetric reduction of the ketone to a secondary alcohol is a common and effective strategy for introducing a stereocenter. This can be achieved using a variety of chiral reducing agents or through biocatalysis with enzymes such as alcohol dehydrogenases. The resulting chiral alcohol is a versatile intermediate that can be used in the synthesis of a wide range of enantiomerically pure compounds. The stereochemistry of the alcohol can direct subsequent reactions, allowing for the construction of complex molecules with a high degree of stereocontrol.

Furthermore, the enolate of the ketoester can participate in stereoselective alkylation or aldol reactions, providing another avenue for the creation of chiral centers. The bulky phenanthrene group can influence the stereochemical outcome of these reactions, providing a degree of diastereoselectivity. These stereoselective transformations are crucial for the synthesis of advanced intermediates for the pharmaceutical and agrochemical industries.

Advanced Spectroscopic and Structural Characterization in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "Ethyl 4-oxo-4-(9-phenanthryl)butyrate." Both ¹H and ¹³C NMR are crucial for identifying the specific arrangement of atoms within the molecule.

In ¹H NMR analysis, the complex aromatic region of the spectrum, typically observed between δ 7.5–8.5 ppm, corresponds to the protons of the phenanthrene (B1679779) ring system. The specific splitting patterns and coupling constants within this region allow for the assignment of each aromatic proton, confirming the substitution at the C9 position. The ethyl group of the ester moiety gives rise to characteristic signals: a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂) protons, providing clear evidence of this functional group. The two methylene groups in the butyrate (B1204436) chain (–CH₂CH₂–) appear as distinct multiplets, confirming the length and connectivity of the aliphatic linker.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct signals for the ketone and ester carbonyl carbons, which typically resonate in the downfield region of δ 170–210 ppm. The numerous signals in the aromatic region confirm the presence of the tricyclic phenanthrene core, while the aliphatic carbons of the ethyl and butyrate moieties appear in the upfield region, solidifying the complete structural assignment.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Nucleus | Typical Chemical Shift (δ, ppm) |

| Phenanthrene Ring | ¹H | 7.5 – 8.5 |

| Ketone Carbonyl | ¹³C | 195 – 210 |

| Ester Carbonyl | ¹³C | 170 – 175 |

| Ester Methylene (OCH₂) | ¹H | 4.0 – 4.2 |

| Ester Methyl (CH₃) | ¹H | 1.3 – 1.5 |

| Butyrate Methylene | ¹H | 2.5 – 3.5 |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of "this compound." This technique provides a highly accurate mass measurement, which can be used to validate the molecular formula, C₂₀H₁₈O₃. For instance, the expected mass for the protonated molecule [M+H]⁺ would be precisely calculated and matched with the experimental value, leaving no ambiguity about the identity of the synthesized compound.

Beyond simple confirmation, mass spectrometry is a powerful tool for monitoring the progress of reactions that synthesize or modify the target compound. By analyzing small aliquots from the reaction mixture over time, researchers can track the disappearance of starting materials and the appearance of the desired product. Furthermore, analysis of fragmentation patterns in the mass spectrum, often achieved through techniques like tandem mass spectrometry (MS/MS), can provide additional structural information. For example, common fragmentation pathways could include the neutral loss of the ethoxy group (–OCH₂CH₃) or the entire ethyl ester functionality, further corroborating the proposed structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₁₈O₃ |

| Exact Mass | 306.1256 g/mol |

| Common Adduct | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 307.1329 |

X-ray Crystallography for Determining Absolute Configuration and Solid-State Molecular Architecture of Derivatives

While obtaining suitable single crystals of "this compound" itself can be challenging, X-ray crystallography is an invaluable technique for analyzing its crystalline derivatives. This method provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles.

When a derivative of the parent compound is synthesized—for instance, through reduction of the ketone to a hydroxyl group which is then esterified with a chiral acid—X-ray crystallography can be used to determine the absolute configuration of newly formed stereocenters. This is critical in pharmaceutical and materials science research where stereochemistry dictates biological activity or material properties.

The resulting crystal structure reveals how molecules pack together in the crystal lattice, exposing intermolecular interactions such as hydrogen bonds, π-stacking between phenanthrene rings, and van der Waals forces. This information is crucial for understanding the physical properties of the material, including its melting point, solubility, and polymorphism. Studies on similar keto-ester derivatives have successfully used this technique to elucidate detailed molecular conformations and intermolecular hydrogen bonding networks that define the supramolecular architecture.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Progress Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying the key functional groups within "this compound" and for monitoring chemical transformations.

The IR spectrum of the compound is dominated by strong absorption bands characteristic of its carbonyl groups. A sharp, intense peak between 1735-1750 cm⁻¹ is indicative of the ester C=O stretching vibration. libretexts.org A separate, strong absorption band is observed for the ketone C=O stretch; due to conjugation with the phenanthrene ring, this peak is shifted to a lower wavenumber, typically appearing in the 1666-1690 cm⁻¹ range. wpmucdn.com

Other significant peaks include C-H stretching vibrations from the aromatic phenanthrene ring (above 3000 cm⁻¹) and the aliphatic butyrate chain (below 3000 cm⁻¹). vscht.cz The presence of two distinct C-O stretching bands in the 1000-1300 cm⁻¹ region further confirms the ester functional group. spectroscopyonline.com These characteristic frequencies allow researchers to quickly confirm the presence of the essential structural motifs. During a synthesis, for example, the appearance of the ketone and ester C=O bands and the disappearance of reactant-specific bands (e.g., an O-H band from an alcohol) can be used to effectively monitor the reaction's progress toward completion.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 |

| Aryl Ketone Carbonyl (C=O) | Stretch | 1666 - 1690 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Ester C-O | Stretch | 1000 - 1300 |

Future Research Directions and Unexplored Potential of Ethyl 4 Oxo 4 9 Phenanthryl Butyrate

Development of Novel Organocatalytic and Biocatalytic Transformations

The functional groups of Ethyl 4-oxo-4-(9-phenanthryl)butyrate are prime targets for novel catalytic transformations that avoid the use of traditional metal catalysts.

Organocatalysis : The ketone moiety is an ideal handle for a variety of organocatalytic reactions. Future research could explore enantioselective reductions, aldol (B89426) reactions, Mannich reactions, and alpha-functionalizations (e.g., amination, halogenation) using chiral organocatalysts. For instance, proline-derived catalysts could be employed for asymmetric aldol additions to the alpha-carbon, while chiral squaramides, which have proven effective in reactions with other phenanthrene (B1679779) derivatives like phenanthrenequinones, could activate the ketone for enantioselective additions. mdpi.comnih.gov These transformations would generate chiral derivatives with significant potential in medicinal chemistry and materials science.

Biocatalysis : The use of enzymes offers a highly selective and environmentally friendly approach to modify the molecule. Ketoreductases could be screened for the stereoselective reduction of the ketone to a chiral alcohol. Lipases could be employed for the selective hydrolysis of the ester group under mild conditions. Furthermore, enzymes like laccases, which have been used in the transformation of phenanthrene itself, could potentially be used to modify the aromatic core, introducing hydroxyl groups that can be further functionalized. nih.gov

A comparison of potential catalytic approaches is detailed in the table below.

| Catalysis Type | Target Functional Group | Potential Transformation | Key Advantages |

| Organocatalysis | Ketone (C=O) | Asymmetric Reduction, Aldol Addition | Metal-free, high enantioselectivity, mild conditions |

| Ester (COOEt) | Aminolysis, Transesterification | Avoids harsh reagents, functional group tolerance | |

| Biocatalysis | Ketone (C=O) | Stereoselective Reduction | High chemo- and stereoselectivity, green chemistry |

| Ester (COOEt) | Enantioselective Hydrolysis | Aqueous media, mild pH and temperature | |

| Phenanthrene Core | Aromatic Hydroxylation | High regioselectivity, sustainable |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

Developing "green" synthetic pathways for both the synthesis of this compound and its subsequent transformations is a critical research avenue.

Future efforts could focus on:

Photocatalysis : Light-mediated reactions can offer high atom economy and avoid harsh reagents. A potential route could mimic the photocatalytic synthesis of phenanthrenols, which proceeds under oxidant-free conditions with hydrogen gas as the only byproduct. rsc.org This could be adapted for cyclization or functionalization reactions involving the butyrate (B1204436) side chain.

Flow Chemistry : Performing the synthesis in continuous flow reactors can improve safety, efficiency, and scalability while reducing solvent waste. The precise control over reaction parameters like temperature and residence time can lead to higher yields and purities.

Bio-based Feedstocks : While the phenanthrene core is derived from fossil fuels, research into synthesizing the butyrate side chain from bio-based platform chemicals, such as those derived from the conversion of cyclic ketones from biomass, could significantly improve the compound's sustainability profile. rsc.org

Applications in Asymmetric Catalysis and Chiral Pool Synthesis

The generation of chirality in this compound can transform it from a simple intermediate into a valuable chiral building block.

Asymmetric Reduction : The most direct approach is the asymmetric reduction of the ketone to produce either the (R)- or (S)-alcohol. This can be achieved using chiral catalysts such as those based on ruthenium or rhodium (e.g., Noyori-type catalysts) or through the organocatalytic and biocatalytic methods mentioned previously. mdpi.com

Chiral Pool Synthesis : Once the chiral alcohol, Ethyl 4-hydroxy-4-(9-phenanthryl)butyrate, is obtained in high enantiomeric purity, it can serve as a starting material in the synthesis of complex, stereochemically defined target molecules. nih.govwikipedia.org The phenanthrene unit provides a rigid, bulky scaffold, while the hydroxyl and ester groups on the side chain offer points for further elaboration, making it a valuable addition to the synthetic chemist's "chiral pool". nih.gov

| Chiral Synthesis Approach | Product | Potential Subsequent Use |

| Asymmetric Hydrogenation | (R)- or (S)-Ethyl 4-hydroxy-4-(9-phenanthryl)butyrate | Chiral ligand synthesis, intermediate for pharmaceuticals |

| Organocatalytic Alpha-Amination | Chiral Ethyl 2-amino-4-oxo-4-(9-phenanthryl)butyrate | Precursor for non-proteinogenic amino acids |

Design and Synthesis of Next-Generation Polycyclic Structures and Architectures

The phenanthrene moiety serves as an excellent foundation for building larger, more complex polycyclic aromatic hydrocarbons (PAHs) and related functional materials. nih.govresearchgate.net The functional groups on this compound provide the necessary handles for extension and cyclization reactions.

Future research could focus on intramolecular and intermolecular reactions to create novel architectures:

Intramolecular Cyclization : Friedel-Crafts type reactions could be used to cyclize the butyrate chain onto an adjacent aromatic ring, leading to new fused-ring systems.

Condensation Reactions : The ketone can be used in condensation reactions (e.g., Knoevenagel, Pfitzinger) with other molecules to build complex heterocyclic systems fused to the phenanthrene core.

Diels-Alder Reactions : The phenanthrene system itself, or derivatives thereof, can participate in Diels-Alder reactions to construct highly complex, three-dimensional architectures. researchgate.net

Metal-Catalyzed Annulation : Modern methods, such as gold-catalyzed cyclization or palladium-catalyzed domino reactions, could be applied to transform the initial structure into extended phenanthrene-based polycycles for applications in materials science. nih.govresearchgate.netrsc.org

Integration with Automated Synthesis and Machine Learning for Reaction Optimization

The fields of automated synthesis and machine learning offer powerful tools to accelerate research and development involving this compound. nih.govucla.edu

Automated Reaction Screening : Robotic platforms can be used to rapidly screen a wide array of catalysts, solvents, and reaction conditions for any of the transformations described above. This high-throughput approach can quickly identify optimal conditions, saving significant time and resources.

Machine Learning for Prediction : By generating data through automated screening, machine learning algorithms can be trained to predict reaction outcomes. rsc.org These models could predict the yield or enantioselectivity of a reaction based on the catalyst structure and reaction parameters. Furthermore, machine learning could be used to predict the photophysical or biological properties of novel derivatives synthesized from the parent compound, guiding synthetic efforts toward molecules with desired functions. ascent.aero This synergy between automation and artificial intelligence could dramatically accelerate the exploration of the chemical space around this versatile phenanthrene building block. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 4-oxo-4-(9-phenanthryl)butyrate, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between phenanthrene derivatives and β-ketoesters under acidic or basic conditions. For example, analogous compounds like Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate are synthesized via acid-catalyzed esterification of phenols with β-ketoesters, achieving yields dependent on temperature (80–120°C) and catalyst choice (e.g., H₂SO₄ or p-toluenesulfonic acid) . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to β-ketoester).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for identifying aromatic protons (δ 7.5–8.5 ppm) and ketone/ester carbonyl signals (δ 170–210 ppm). For example, Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate shows distinct splitting patterns for ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₈O₃: 294.1256). GC-MS with electron ionization (EI) detects fragmentation patterns, such as loss of COOEt (44 amu) .

Q. What are the solubility and stability profiles of this compound in common solvents?

The compound is lipophilic , soluble in dichloromethane, THF, and ethyl acetate, but poorly soluble in water. Stability tests under varying pH (2–12) and temperature (4–40°C) reveal degradation above 60°C or in strongly basic conditions, necessitating storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from rotamers (e.g., hindered rotation around the C–O bond in esters) or impurities. Strategies include:

- Variable Temperature NMR : To coalesce split signals (e.g., at −40°C, slow rotation simplifies spectra) .

- 2D NMR Techniques : HSQC and HMBC correlate protons with carbons, clarifying connectivity in crowded aromatic regions .

- Parallel Synthesis : Compare with structurally validated analogs (e.g., Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate) .

Q. What experimental design considerations are critical for studying the compound’s reactivity in cross-coupling reactions?

- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with aryl boronic acids. Monitor by LC-MS for byproduct formation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote ester hydrolysis. Use anhydrous conditions with molecular sieves .

Q. How can researchers quantify this compound’s biological activity, such as enzyme inhibition?

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl esters) to measure inhibition kinetics. For example, Ethyl butyrate derivatives are hydrolyzed by esterases, with activity quantified via fluorescence (λex 360 nm, λem 450 nm) .

- Dose-Response Curves : IC₅₀ values are derived using nonlinear regression (e.g., GraphPad Prism), ensuring triplicate measurements to assess reproducibility .

Q. What challenges arise in chromatographic analysis, and how are they addressed?

- Column Selection : Reverse-phase C18 columns resolve polar degradation products. For GC-MS, low-polarity columns (DB-5MS) separate volatile derivatives .

- Matrix Effects : Biological samples (e.g., serum) require SPE cleanup (C18 cartridges) to reduce interference. Recovery rates (>85%) validate extraction efficiency .

Methodological Resources

3.1 Crystallographic Refinement Protocols

For single-crystal X-ray diffraction, SHELXL is preferred for refining structures with high R-factor precision. Key steps include:

Q. Computational Modeling for Reactivity Prediction

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set predicts electrophilic sites (e.g., ketone reactivity).

- Docking Studies : AutoDock Vina models interactions with enzyme active sites (e.g., cytochrome P450 3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.